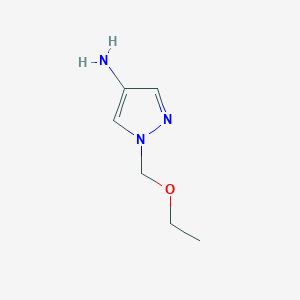![molecular formula C15H11ClN4O2S B6267369 N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide CAS No. 2413900-15-7](/img/no-structure.png)
N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide (N2-CPT-2,5-DCA) is an organic compound belonging to the class of thiophenes. It is a small molecule that has recently been studied for its potential applications in scientific research. In particular, it has been studied for its ability to modulate the activities of enzymes and receptors, as well as its potential to act as an inhibitor of certain biochemical processes.
Wissenschaftliche Forschungsanwendungen
N2-CPT-2,5-DCA has been studied for its potential applications in scientific research. In particular, it has been studied for its ability to modulate the activities of enzymes and receptors, as well as its potential to act as an inhibitor of certain biochemical processes. For example, N2-CPT-2,5-DCA has been shown to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin. Additionally, N2-CPT-2,5-DCA has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Wirkmechanismus
N2-CPT-2,5-DCA has been shown to act as an inhibitor of certain biochemical processes by acting as an allosteric modulator of enzymes and receptors. This means that it binds to a specific site on the enzyme or receptor and alters its conformation, which in turn affects its activity. For example, N2-CPT-2,5-DCA has been shown to bind to the active site of the enzyme tyrosinase, which prevents the enzyme from catalyzing the reaction that produces melanin.
Biochemical and Physiological Effects
N2-CPT-2,5-DCA has been studied for its potential biochemical and physiological effects. In particular, it has been studied for its ability to modulate the activities of enzymes and receptors, as well as its potential to act as an inhibitor of certain biochemical processes. For example, N2-CPT-2,5-DCA has been shown to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin. Additionally, N2-CPT-2,5-DCA has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
N2-CPT-2,5-DCA has several advantages and limitations when used in laboratory experiments. One advantage is that it is a small molecule, which makes it easier to synthesize and handle in the laboratory. Additionally, it has been shown to have a high affinity for enzymes and receptors, which makes it a useful tool for studying the effects of these molecules. However, one limitation is that it is not very stable in solution, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
N2-CPT-2,5-DCA has recently been studied for its potential applications in scientific research, and there are several potential future directions for this compound. One potential direction is to further explore its ability to modulate the activities of enzymes and receptors. Additionally, it could be studied for its potential to act as an inhibitor of other biochemical processes, such as the breakdown of other neurotransmitters. Furthermore, it could be studied for its potential to act as an inhibitor of cancer cell growth or as an anti-inflammatory drug. Finally, it could be studied for its potential to act as a delivery system for other drugs or molecules.
Synthesemethoden
N2-CPT-2,5-DCA can be synthesized from commercially available starting materials (4-chlorophenyl-1H-pyrazol-3-amine and thiophene-2,5-dicarboxylic acid) via a condensation reaction. This reaction involves the formation of an amide bond between the carboxylic acid group of the thiophene-2,5-dicarboxylic acid and the amine group of the 4-chlorophenyl-1H-pyrazol-3-amine. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 90°C. The reaction is complete within 1 hour, and the product is isolated as a white solid.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 1-(4-chlorophenyl)-3-oxobutane-1,2-diamine. This intermediate is then reacted with thiophene-2,5-dicarboxylic acid to form the final product.", "Starting Materials": [ "4-chlorophenylhydrazine", "ethyl acetoacetate", "thiophene-2,5-dicarboxylic acid" ], "Reaction": [ "Step 1: 4-chlorophenylhydrazine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 1-(4-chlorophenyl)-3-oxobutane-1,2-diamine.", "Step 2: The intermediate 1-(4-chlorophenyl)-3-oxobutane-1,2-diamine is then reacted with thiophene-2,5-dicarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |
CAS-Nummer |
2413900-15-7 |
Produktname |
N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide |
Molekularformel |
C15H11ClN4O2S |
Molekulargewicht |
346.8 |
Reinheit |
93 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




